molecular formula C9H18N2 B1469151 1-Cyclobutylpiperidin-3-amine CAS No. 1342397-12-9

1-Cyclobutylpiperidin-3-amine

Cat. No. B1469151
CAS RN: 1342397-12-9
M. Wt: 154.25 g/mol
InChI Key: OGSPMLPOTYMZBP-UHFFFAOYSA-N
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Description

1-Cyclobutylpiperidin-3-amine is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol .


Molecular Structure Analysis

The IUPAC name for 1-Cyclobutylpiperidin-3-amine is 1-cyclobutylpiperidin-3-amine . The InChI code for this compound is 1S/C9H18N2/c10-8-3-2-6-11(7-8)9-4-1-5-9/h8-9H,1-7,10H2 .


Physical And Chemical Properties Analysis

1-Cyclobutylpiperidin-3-amine is a liquid at room temperature . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Piperidine Derivatives

1-Cyclobutylpiperidin-3-amine: is a valuable intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals, including alkaloids. The compound’s structure allows for the development of novel synthetic routes, including intra- and intermolecular reactions, to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacological Applications

The piperidine moiety, which is part of the 1-Cyclobutylpiperidin-3-amine structure, plays a significant role in medicinal chemistry. Piperidine derivatives have been explored for their potential pharmacological applications, including antiaggregatory and antioxidant effects. They also target enzymes like beta secretase, which are relevant in the context of diseases like Alzheimer’s .

Drug Discovery

In drug discovery, 1-Cyclobutylpiperidin-3-amine can be used as a building block for the construction of drug candidates. Its versatility in chemical reactions makes it a suitable substrate for the synthesis of biologically active compounds. Researchers can utilize this compound to create a diverse library of molecules for high-throughput screening against various biological targets .

Chemical Synthesis Optimization

The compound is also involved in the optimization of chemical synthesis processes. It can be used to develop fast and cost-effective methods for the synthesis of substituted piperidines, which are essential for constructing drugs. This includes exploring new catalytic systems and reaction conditions to improve yield and selectivity .

Future Directions

While specific future directions for 1-Cyclobutylpiperidin-3-amine were not found, there is a general interest in the development of therapeutic peptides and antimicrobial peptides , which could potentially include 1-Cyclobutylpiperidin-3-amine or its derivatives.

Relevant Papers Several papers were found during the search. One paper discusses the importance of the piperidine nucleus in drug discovery . Another paper reviews the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . A third paper discusses recent advances in the synthesis and pharmacological applications of piperidine derivatives .

properties

IUPAC Name

1-cyclobutylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-3-2-6-11(7-8)9-4-1-5-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSPMLPOTYMZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylpiperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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